4-[(4-FLUOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Overview
Description
4-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group, a quinazolinyl core, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-[(4-fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Quinazolinyl Core Synthesis: The quinazolinyl core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the quinazolinyl core under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinyl core or other functional groups.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The quinazolinyl core is often involved in binding to the active site of enzymes, while the fluorophenoxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar compounds to 4-[(4-fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide include:
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: This compound shares the fluorophenoxy group but has a different core structure.
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound also contains a fluorophenoxy group but differs in its core and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological or material properties.
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-9-11-17(12-10-16)29-13-14-5-7-15(8-6-14)20(27)25-26-21(28)18-3-1-2-4-19(18)24-22(26)30/h1-12H,13H2,(H,24,30)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGLNZAUUJESFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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